1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene
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Overview
Description
1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene: is an organic compound with a complex structure that includes both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene typically involves the reaction of 2-chloro-4-nitrophenol with 1-chloro-2-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like xylene. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, xylene, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro groups.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Scientific Research Applications
Chemistry: 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: In industrial chemistry, this compound is used in the production of dyes, plastics, and other materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene involves its ability to undergo nucleophilic substitution and reduction reactions. The chloro and nitro groups play a crucial role in these reactions, allowing the compound to interact with various nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
- 1-Chloro-2-(2-chloro-4-nitrophenoxy)naphthalene
- 2-Chloro-4-nitrophenol
- 1-Chloro-2-methylbenzene
Comparison: 1-Chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene is unique due to the presence of both chloro and nitro groups on the phenoxy and benzene rings. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its structure also provides greater versatility in synthetic applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-chloro-2-(2-chloro-4-nitrophenoxy)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-8-2-4-10(14)13(6-8)19-12-5-3-9(16(17)18)7-11(12)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKYWKNHYEOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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